1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester
Overview
Description
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester typically involves the cyclization of linear tetraamine precursors. One common method is the reaction of 1,4,7,10-tetraazacyclododecane with acetic anhydride in the presence of a base, followed by esterification with tert-butyl alcohol . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating their transport and utilization in various chemical and biological processes. The molecular targets include metal ions such as gadolinium, which are used in imaging applications .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar chelating properties.
1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic compound with different coordination chemistry.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with distinct chemical properties.
Uniqueness
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester is unique due to its specific ester functional group, which provides additional reactivity and versatility in chemical synthesis. Its ability to form highly stable metal complexes makes it particularly valuable
Properties
IUPAC Name |
tert-butyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O2/c1-14(2,3)20-13(19)12-18-10-8-16-6-4-15-5-7-17-9-11-18/h15-17H,4-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOCUPUEKOSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCNCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569832 | |
Record name | tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137145-75-6 | |
Record name | 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137145756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS38L5XM4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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